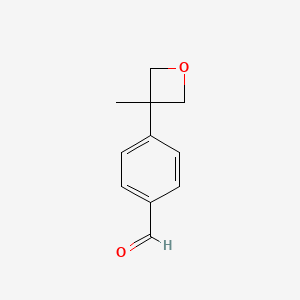

4-(3-Methyloxetan-3-yl)benzaldehyde

描述

Contextual Significance in Organic Synthesis and Heterocyclic Chemistry

The significance of 4-(3-Methyloxetan-3-yl)benzaldehyde stems from the distinct properties of its two primary structural components: the benzaldehyde (B42025) unit and the oxetane (B1205548) ring. Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex structures through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations.

The oxetane moiety, a four-membered ether, is of particular interest in modern synthetic and medicinal chemistry. nasa.gov Despite its ring strain, the oxetane ring is generally stable and can impart desirable physicochemical properties to molecules. organic-chemistry.org The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more common motifs like gem-dimethyl or carbonyl groups. nasa.gov The presence of the oxetane ring in several FDA-approved drugs, such as paclitaxel, underscores its value in drug design. nasa.gov

Strategic Importance as a Molecular Building Block

The strategic value of this compound lies in its bifunctional nature. It provides chemists with a versatile platform for molecular elaboration. The aldehyde group offers a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular scaffolds. Simultaneously, the 3-methyl-3-phenyloxetane (B3031569) portion introduces a three-dimensional, polar, and metabolically robust fragment that can favorably influence the biological and physical properties of a target molecule. nasa.gov

This makes the compound a highly attractive starting material for the synthesis of novel chemical entities, particularly in the field of drug discovery where the optimization of properties such as solubility and metabolic profile is crucial.

Overview of Key Research Areas and Trajectories

Research involving this compound and related structures is primarily directed towards its application as a key intermediate in the synthesis of biologically active compounds and complex molecular architectures. The aldehyde functionality can be readily converted into other functional groups or used to link the oxetane-bearing phenyl ring to other molecular fragments.

A plausible and widely utilized method for the synthesis of this and similar aryl-oxetane compounds is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orglibretexts.org This powerful palladium-catalyzed reaction would likely involve the coupling of a 3-methyl-3-oxetanylboronic acid or a related boronate ester with a suitable 4-halobenzaldehyde derivative. The versatility and functional group tolerance of the Suzuki coupling make it an ideal choice for constructing the core structure of this compound. organic-chemistry.orglibretexts.orgnih.gov

The exploration of new synthetic routes to oxetane-containing building blocks and their subsequent derivatization remains an active area of research. The development of efficient and scalable syntheses for compounds like this compound is critical for their broader application in both academic and industrial research settings. Future research trajectories will likely focus on the incorporation of this building block into novel pharmaceutical candidates, agrochemicals, and materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂O₂ | Inferred from structure |

| CAS Number | 1403766-84-6 | googleapis.com |

| Molecular Weight | 176.21 g/mol | Calculated |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methyloxetan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(7-13-8-11)10-4-2-9(6-12)3-5-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCCDNLFJULOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Methyloxetan 3 Yl Benzaldehyde

Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis of 4-(3-methyloxetan-3-yl)benzaldehyde identifies several key disconnections. The most logical approach involves separating the molecule at the carbon-carbon bond between the aromatic ring and the oxetane (B1205548) moiety. This leads to two primary synthons: a 4-formylphenyl anion (or its synthetic equivalent) and a 3-methyl-3-oxetanyl cation (or its equivalent).

Another significant retrosynthetic strategy involves disconnecting the C-O bonds of the oxetane ring itself. This approach suggests a 1,3-diol precursor, specifically 2-(4-formylphenyl)-2-methylpropane-1,3-diol, which can undergo an intramolecular cyclization to form the desired oxetane ring.

These disconnections pave the way for several synthetic routes, including:

Cross-coupling reactions: Coupling a pre-formed 3-methyl-3-vinyloxetane with a halogenated benzaldehyde (B42025) derivative.

Nucleophilic substitution: Reacting a suitable organometallic reagent derived from a protected benzaldehyde with 3-chloro-3-methyloxetane.

Intramolecular cyclization: Synthesizing a substituted 1,3-diol and then closing the ring to form the oxetane.

Conventional Synthetic Routes to the Oxetane Moiety

One of the most common methods for forming oxetane rings is through the intramolecular cyclization of 1,3-diols or their derivatives. This process, often a variation of the Williamson ether synthesis, typically involves the conversion of one of the hydroxyl groups in a 1,3-diol into a good leaving group, such as a tosylate or mesylate. The remaining hydroxyl group then acts as an internal nucleophile, displacing the leaving group to form the four-membered ether ring. For the synthesis of a 3,3-disubstituted oxetane like the one in the target molecule, the starting material would be a 2,2-disubstituted propane-1,3-diol. The efficiency of this cyclization is dependent on the reaction conditions, including the choice of base and solvent.

Table 1: Comparison of Intramolecular Cyclization Conditions

| Precursor | Leaving Group | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 1,3-Diol | Tosylate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Moderate to High |

| 1,3-Diol | Mesylate | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Moderate |

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. It involves the [2+2] cycloaddition of a carbonyl compound with an alkene in the presence of UV light. To form a 3-methyl-substituted oxetane, one could react a ketone with formaldehyde (B43269) or an aldehyde with isobutylene. The regioselectivity and stereoselectivity of this reaction can be influenced by the electronic properties of the reactants and the stability of the intermediate diradical species. While a versatile method, its application in large-scale synthesis can be limited by the need for specialized photochemical equipment.

Another approach to synthesizing oxetanes is through the ring expansion of smaller, more readily available cyclic ethers, such as oxiranes (epoxides). This can be achieved by reacting a substituted oxirane with a one-carbon synthon that can insert into the C-O bond of the ring. For instance, the reaction of a 2,2-disubstituted oxirane with sulfur ylides can lead to the formation of an oxetane ring. These methods often require careful control of reaction conditions to avoid polymerization or the formation of other byproducts.

Strategies for Benzaldehyde Moiety Introduction and Functionalization

The introduction of the benzaldehyde group onto the aromatic ring can be accomplished either before or after the formation of the oxetane moiety. Several classic and modern formylation reactions are applicable.

If the oxetane-substituted benzene (B151609) is prepared first, the aldehyde group can be introduced through methods such as:

Vilsmeier-Haack reaction: Using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to formylate an activated aromatic ring.

Rieche formylation: Employing dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride.

Lithiation followed by quenching with DMF: This involves deprotonating the aromatic ring with a strong base like n-butyllithium and then reacting the resulting aryllithium species with DMF.

Alternatively, the synthesis can start with a pre-functionalized benzaldehyde derivative, such as 4-bromobenzaldehyde. This allows for the introduction of the oxetane moiety via cross-coupling reactions. The aldehyde group would need to be protected, for example as an acetal, during the coupling step to prevent unwanted side reactions.

Modern Catalytic Methods in the Synthesis of this compound and Related Oxetanes

Modern catalytic methods have significantly advanced the synthesis of complex molecules, including those containing oxetane rings. Palladium- and nickel-catalyzed cross-coupling reactions are particularly relevant for forging the C-C bond between the aryl and oxetane groups.

For example, a Suzuki-Miyaura coupling could be employed to react 4-formylphenylboronic acid (or its protected form) with a 3-halo-3-methyloxetane. Conversely, a Negishi coupling could involve the reaction of a 4-(3-methyloxetan-3-yl)zinc reagent with a 4-halobenzaldehyde derivative. These catalytic methods often offer high yields, good functional group tolerance, and milder reaction conditions compared to traditional stoichiometric approaches.

Recent advancements also include C-H activation strategies, where a C-H bond on the benzene ring is directly functionalized with the oxetane moiety, offering a more atom-economical synthetic route.

Table 2: Overview of Synthetic Strategies

| Strategy | Key Reaction | Precursors | Advantages |

|---|---|---|---|

| Intramolecular Cyclization | Williamson Ether Synthesis | 2-(4-formylphenyl)-2-methylpropane-1,3-diol | Reliable, well-established |

| Photocycloaddition | Paternò-Büchi Reaction | Ketone/Aldehyde + Alkene | Access to diverse structures |

| Cross-Coupling | Suzuki, Negishi, etc. | Aryl halide/boronic acid + Oxetane derivative | High efficiency, functional group tolerance |

| Direct Formylation | Vilsmeier-Haack, Rieche | 4-(3-methyloxetan-3-yl)benzene | Late-stage functionalization |

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a robust and versatile platform for the synthesis of the target molecule. The Suzuki-Miyaura coupling is a prominent method for this purpose. A plausible synthetic route involves the coupling of a boronic acid or ester derivative of 3-methyloxetane (B1582186) with a halogenated benzaldehyde.

A key precursor, 3-methyloxetane-3-boronic acid pinacol (B44631) ester, can be synthesized from 3-hydroxymethyl-3-methyloxetane. This alcohol can be converted to a corresponding halide or triflate, which then undergoes a Miyaura borylation or a related reaction to install the boronic ester functionality.

The subsequent Suzuki-Miyaura coupling with 4-bromobenzaldehyde, a commercially available reagent, would yield the desired product. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands often providing superior results. nih.govresearchgate.neted.ac.uk

Another powerful transition metal-catalyzed method is the Buchwald-Hartwig amination, which could be adapted for a C-C bond-forming reaction, although it is primarily used for C-N bond formation. More relevantly, related palladium-catalyzed cross-coupling reactions of aryl halides with organozinc or organotin reagents (Negishi and Stille couplings, respectively) could also be employed. These reactions offer alternative pathways but may involve more sensitive or toxic organometallic reagents compared to the relatively benign organoboranes used in Suzuki-Miyaura coupling. nih.govmdpi.comresearchgate.netacs.org

Organocatalytic and Biocatalytic Approaches

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis present compelling alternatives to transition metal-catalyzed reactions.

Organocatalysis: Direct C-H arylation of aldehydes represents a potential organocatalytic route to this compound. nih.govacs.org This approach would involve the direct coupling of an oxetane-containing arylating agent with the C-H bond of the formyl group of a benzaldehyde derivative. N-heterocyclic carbenes (NHCs) are known to catalyze the umpolung of aldehydes, rendering the formyl proton acidic and susceptible to deprotonation and subsequent arylation. nih.gov However, the development of a specific organocatalytic system for the introduction of the 3-methyloxetan-3-yl group remains an area for further research.

Biocatalysis: Biocatalytic methods offer the potential for highly selective and environmentally benign syntheses. mdpi.com Enzymes such as oxidases or dehydrogenases could be employed for the synthesis of functionalized benzaldehydes from corresponding alcohol precursors under mild aqueous conditions. nih.gov For instance, an engineered alcohol dehydrogenase could selectively oxidize 4-(3-methyloxetan-3-yl)benzyl alcohol to the target aldehyde. Furthermore, biocatalytic C-H functionalization, using engineered P450 enzymes or other metalloenzymes, is an emerging field that could potentially be applied to the direct introduction of the oxetane moiety onto the benzene ring. benthamdirect.com

High-Throughput and Automated Synthesis Techniques

The synthesis of libraries of compounds for drug discovery and materials science can be significantly accelerated using high-throughput and automated synthesis platforms. acs.orgsynplechem.comrsc.orgresearchgate.net For the synthesis of this compound and its analogues, automated platforms can be employed to perform Suzuki-Miyaura cross-coupling reactions in parallel. rsc.orgresearchgate.net These systems typically use pre-weighed catalysts, ligands, and bases in multi-well plates, with robotic liquid handlers dispensing the substrates and solvents. The reactions are then heated and stirred in parallel, followed by automated work-up and purification, often using solid-phase extraction (SPE) cartridges. This approach allows for the rapid optimization of reaction conditions and the synthesis of a large number of derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Sustainability

Each of the discussed synthetic methodologies presents a unique set of advantages and disadvantages in terms of efficiency, selectivity, and sustainability.

| Methodology | Efficiency & Selectivity | Sustainability |

| Transition Metal-Catalyzed Transformations (e.g., Suzuki-Miyaura) | Generally high yields and excellent functional group tolerance. nih.govmdpi.com Selectivity is highly dependent on the choice of catalyst and ligand. | Concerns include the cost and toxicity of palladium and other transition metals, as well as the generation of metallic waste. benthamdirect.comhes-so.chrsc.orgchemistryworld.com However, the development of highly active catalysts allows for low catalyst loadings, mitigating some of these issues. |

| Organocatalysis | Can offer high enantioselectivity in asymmetric transformations. Yields can be variable and substrate scope may be more limited compared to transition metal catalysis. | Avoids the use of toxic and expensive heavy metals. Catalysts are often derived from readily available natural products. Solvents can often be more environmentally benign. |

| Biocatalysis | Unparalleled chemo-, regio-, and stereoselectivity under mild, aqueous conditions. mdpi.comnih.gov Reaction rates can be slower than traditional chemical methods. | Highly sustainable, using renewable resources and biodegradable catalysts (enzymes). mdpi.comnih.gov Reactions are typically run in water, eliminating the need for organic solvents. |

| High-Throughput Synthesis | Enables rapid optimization of reaction conditions to achieve high efficiency and selectivity. | The sustainability depends on the underlying chemistry being automated. Miniaturization of reactions can reduce solvent and reagent consumption. |

Chemical Reactivity and Transformations of 4 3 Methyloxetan 3 Yl Benzaldehyde

Reactivity Profiles of the Benzaldehyde (B42025) Functional Group

The benzaldehyde portion of the molecule is a key site for a variety of chemical transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.pub This leads to a tetrahedral intermediate which can then be protonated to form an alcohol. pressbooks.pub Aromatic aldehydes, such as the benzaldehyde derivative in this case, are generally less reactive towards nucleophilic addition than their aliphatic counterparts. pressbooks.pub This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which lessens the partial positive charge on the carbonyl carbon. pressbooks.pub

The reactivity of the benzaldehyde can be further influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, increase the electrophilicity of the carbonyl carbon and enhance the rate of nucleophilic attack. quora.com Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, decrease reactivity. quora.com

Condensation reactions, a class of reactions that involve an initial nucleophilic addition followed by a dehydration step, are also characteristic of benzaldehydes. A notable example is the reaction with ketones, such as methyl ethyl ketone, in the presence of a base like sodium hydroxide. scispace.com This can lead to the formation of α,β-unsaturated ketones. scispace.com The specific products formed can be influenced by reaction conditions such as temperature. scispace.com

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of benzaldehydes to benzoic acids is a common transformation. While specific studies on the oxidation of 4-(3-methyloxetan-3-yl)benzaldehyde are not detailed in the provided results, the general principles of benzaldehyde oxidation apply.

Reduction: The reduction of benzaldehydes to benzyl (B1604629) alcohols can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Catalytic hydrogenation can also be employed. For instance, the reduction of benzaldehyde and its derivatives can be carried out using isopropanol (B130326) in the presence of an alumina (B75360) catalyst in a flow reactor. researchgate.net Another method involves hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) activated by potassium carbonate, which shows excellent chemoselectivity for reducing aldehydes and ketones. researchgate.net

Stereochemical Aspects of Reactions Involving the Benzaldehyde Moiety

Nucleophilic attack on the planar carbonyl group of the benzaldehyde can lead to the formation of a new chiral center. The nucleophile can approach the carbonyl carbon from either face of the molecule. If the starting material is achiral and the nucleophile and reaction conditions are also achiral, a racemic mixture of the two enantiomers of the resulting alcohol will be formed.

However, the presence of the chiral center in the oxetane (B1205548) ring of this compound can potentially influence the stereochemical outcome of reactions at the distant aldehyde group. This phenomenon, known as diastereoselective induction, could lead to a preferential formation of one diastereomer over the other. The degree of this induction would depend on the specific reaction conditions and the nature of the nucleophile.

Reactivity of the Oxetane Ring System

The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. acs.org This reactivity is a key feature of the molecule's chemical profile.

Acid-Catalyzed Ring-Opening Reactions

In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring can be protonated or coordinated, which activates the ring towards nucleophilic attack. researchgate.net The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn In acid-catalyzed reactions, the nucleophile typically attacks the more substituted carbon atom adjacent to the oxygen, as this position can better stabilize the developing positive charge in the transition state. magtech.com.cn For 3,3-disubstituted oxetanes, while generally stable towards external nucleophiles, they can undergo ring-opening by internal nucleophiles, especially under acidic conditions. nih.gov

For example, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in the presence of a Brønsted acid, reacting with diols to form 1,4-dioxanes. nih.gov The acid catalyzes both the formation of an oxetane carbocation and the subsequent intramolecular ring-opening. nih.gov

Nucleophilic Ring-Opening Reactions

The oxetane ring can also be opened by direct nucleophilic attack, particularly with strong nucleophiles. magtech.com.cn In these SN2-type reactions, the nucleophile generally attacks the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn A variety of nucleophiles can be employed, including those based on carbon, nitrogen, oxygen, and halogens. magtech.com.cn For instance, the ring-opening of oxetanes with aryl borates has been reported. researchgate.net

The presence of a leaving group on the oxetane ring, such as a tosylate, can facilitate nucleophilic substitution reactions. cymitquimica.com

Ring Expansion and Rearrangement Pathways

The 3-methyloxetane (B1582186) moiety within this compound is susceptible to a variety of ring expansion and rearrangement reactions, typically initiated by the generation of a reactive intermediate. While specific studies on this compound are not extensively detailed in available literature, the reactivity can be inferred from analogous systems.

One potential pathway involves a base-mediated rearrangement. For instance, studies on related 3-(nitromethylene)oxetanes have shown that treatment with a base can lead to the formation of an isoxazole-4-carboxaldehyde. acs.org This transformation is proposed to proceed through the deprotonation of the oxetane, forming a strained oxetene intermediate. This intermediate can then undergo ring opening by the nitronate anion, followed by dehydration to yield the final isoxazole (B147169) product. acs.org

Another potential rearrangement mechanism could be enzyme-mediated, similar to the epoxy ester/oxetane ester rearrangement observed in the biosynthesis of complex natural products. acs.org Computational studies on such rearrangements have considered neutral-concerted, acid-catalyzed, and dissociative pathways. acs.org

The table below outlines a proposed rearrangement pathway based on related compounds.

| Reactant | Reagents & Conditions | Proposed Intermediate | Product |

| 3-(Nitromethylene)oxetane derivative | iPr2EtN, THF | Strained oxetene | Isoxazole-4-carboxaldehyde |

Directed Chemical Transformations and Functionalization of the Aromatic Ring

The oxetane group can serve as a powerful directing group in the functionalization of the attached aromatic ring. Specifically, it has been shown to direct ortho-lithiation, enabling the regioselective synthesis of functionalized 2-aryloxetanes. acs.org This directing ability is comparable to that of a dimethylaminomethyl group. acs.org

In the case of this compound, the oxetane substituent would direct functionalization to the positions ortho to the oxetane-bearing carbon (i.e., positions 3 and 5 of the benzaldehyde). Treatment with a strong base like s-butyllithium (sBuLi) would result in the lithiation of these ortho positions. The resulting organolithium intermediate can then react with a variety of electrophiles to introduce new functional groups. acs.org

However, the presence of the aldehyde group at the para position introduces complexity. The aldehyde is an electron-withdrawing group and also susceptible to nucleophilic attack by the organolithium reagent. Therefore, protection of the aldehyde group would likely be necessary before carrying out the ortho-lithiation.

The following table summarizes the ortho-directing ability of the oxetane ring in a related system, which can be extrapolated to this compound.

| Starting Material | Reagents | Electrophile | Product | Yield (%) |

| 2-Methyl-2-phenyloxetane | sBuLi, Et2O | Aldehydes/Ketones | Ortho-functionalized 2-aryloxetane | Good |

| 2-Methyl-2-phenyloxetane | sBuLi, Et2O | Me3SiCl | Ortho-silylated 2-aryloxetane | Good |

| 2-Methyl-2-phenyloxetane | sBuLi, Et2O | Bu3SnCl | Ortho-stannylated 2-aryloxetane | Good |

Chemo- and Regioselective Considerations in Multi-Component Reactions

Multi-component reactions (MCRs) involving this compound would require careful consideration of chemo- and regioselectivity due to the presence of two distinct reactive sites: the aldehyde carbonyl and the oxetane ring.

Chemoselectivity: In an MCR, one of the key challenges would be to selectively engage one functional group over the other. For example, in a reaction involving a nucleophile, the aldehyde is generally more electrophilic and would be the preferred site of attack over the oxetane ring. However, under certain conditions, particularly with Lewis acid catalysis, the oxetane ring can be activated for nucleophilic attack and ring-opening. The choice of catalysts and reaction partners would be crucial in dictating the chemoselectivity of the transformation.

Regioselectivity: When the aromatic ring participates in a reaction, such as an electrophilic aromatic substitution, the regiochemical outcome is governed by the directing effects of the existing substituents. The para-substituted aldehyde is a deactivating group and a meta-director, while the 3-methyloxetan-3-yl group is an activating group and an ortho-, para-director. Since the para position is already occupied, the oxetane group would direct incoming electrophiles to the ortho positions (positions 2 and 6). The interplay between these two groups would determine the final regioselectivity, which can often be complex and require careful optimization of reaction conditions.

The table below summarizes the key considerations for MCRs involving this compound.

| Consideration | Competing Sites/Effects | Controlling Factors |

| Chemoselectivity | Aldehyde Carbonyl vs. Oxetane Ring | Catalyst (Lewis acid vs. base), nature of the nucleophile/electrophile, reaction temperature. |

| Regioselectivity (Aromatic Ring) | Ortho-directing oxetane vs. Meta-directing aldehyde | Steric hindrance, electronic effects of the incoming electrophile, reaction conditions. |

4 3 Methyloxetan 3 Yl Benzaldehyde As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The aldehyde functionality of 4-(3-methyloxetan-3-yl)benzaldehyde serves as a key reactive handle for a multitude of chemical transformations, enabling its use as a precursor in the construction of intricate organic frameworks. This includes the formation of both advanced heterocyclic systems and the integration into larger polycyclic structures.

Formation of Advanced Heterocyclic Systems

The aldehyde group readily participates in condensation reactions, a cornerstone of heterocyclic synthesis. For instance, it can react with hydroxylamine (B1172632) hydrochloride and β-ketoesters in a three-component cyclocondensation to yield isoxazol-5(4H)-ones. clockss.orgnih.gov This reaction is often facilitated by organocatalysts like 2-aminopyridine (B139424) in environmentally friendly solvents such as water. clockss.org The general applicability of this method allows for the synthesis of a library of 4-arylmethylene isoxazole-5(4H)-ones by varying the aldehyde component. nih.gov These isoxazole (B147169) derivatives are themselves valuable precursors for further synthetic elaborations. clockss.org

Integration into Polycyclic Frameworks

The reactivity of the aldehyde allows for its incorporation into larger, multi-ring systems. While specific examples detailing the direct use of this compound in the synthesis of complex polycyclic natural products are not prevalent in the provided search results, the strategies for elaborating similar benzaldehyde (B42025) derivatives are well-established. For example, condensation reactions, such as the Knoevenagel condensation, can be employed to build more complex structures. This approach has been used in the synthesis of quinoline (B57606) alkaloids, where an aldehyde reacts with a cyanoacetanilide derivative. nih.gov

Role in Medicinal Chemistry Scaffold Development

The oxetane (B1205548) moiety is of increasing interest in medicinal chemistry due to its favorable physicochemical properties. nih.govacs.orgnih.gov It is a small, polar, and three-dimensional motif that can act as a bioisostere for commonly found groups like gem-dimethyl or carbonyl groups. nih.govnih.govbeilstein-journals.org The incorporation of the this compound scaffold into drug candidates can lead to improved properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org

Construction of Oxetane-Containing Structural Motifs

The presence of the 3-methyl-3-phenyloxetane (B3031569) substructure in a molecule can significantly influence its biological activity and properties. The oxetane ring is not merely a passive component; it can act as a hydrogen bond acceptor or a conformational lock. nih.gov The synthesis of molecules containing this motif often starts from building blocks like this compound, allowing for the systematic exploration of structure-activity relationships. The 3,3-disubstituted oxetane pattern is particularly noted for its stability. nih.govrsc.org

Applications as Monomeric Units and Precursors in Polymer Chemistry

The aldehyde and oxetane functionalities of this compound also lend themselves to applications in polymer science. The aldehyde can be a site for polymerization or modification of polymers, while the oxetane ring can be incorporated into polymer backbones or side chains.

While direct polymerization of this compound is not explicitly detailed, benzaldehyde itself can undergo condensation reactions with phenols to form polymers. ontosight.ai It is conceivable that this compound could be used in a similar fashion to create polymers with pendant oxetane groups, potentially enhancing properties like thermal stability. ontosight.ai

Furthermore, oxetane-containing monomers are utilized in ring-opening polymerization to produce polyethers. mdpi.com For example, monomers like (3-ethyloxetan-3-yl)methyl methacrylate (B99206) are available for polymerization. Although not a direct application of the title compound, this highlights the utility of the oxetane motif in creating polymers. It is plausible that derivatives of this compound could be synthesized to act as monomers in such polymerizations, leading to functional polymers with unique properties.

Despite a comprehensive search for scientific literature, detailed research findings and specific data regarding the polymerization of this compound and the resulting polymeric architectures are not available in the public domain. General principles of oxetane polymerization and the synthesis of functional polymers from various benzaldehyde derivatives are well-established; however, specific studies focusing on the compound "this compound" as a monomer are not present in the available resources.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Design and Synthesis of Functional Polymers" and "Oligomeric and Polymeric Architectures Incorporating the Oxetane Moiety" derived specifically from this compound, as per the requested outline. The creation of such an article would require speculative information that is not supported by published research.

Generally, the synthesis of polymers from a monomer like this compound would likely involve the cationic ring-opening polymerization of the oxetane ring. mdpi.comwikipedia.org This process is typically initiated by strong acids or Lewis acids and results in a polyether backbone. The pendant benzaldehyde groups would then be available for post-polymerization modifications, allowing for the creation of functional polymers with tailored properties.

The resulting polymeric architectures could be linear or, with the use of appropriate co-monomers or cross-linking agents, could form more complex structures such as branched or cross-linked networks. The properties and applications of such polymers would be highly dependent on the molecular weight, the nature of the polymer backbone, and the chemistry performed on the pendant aldehyde groups.

Without specific experimental data, any further discussion on reaction conditions, polymer characterization, or material properties would be entirely hypothetical.

Table of Chemical Compounds

Computational and Theoretical Investigations of 4 3 Methyloxetan 3 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. For 4-(3-methyloxetan-3-yl)benzaldehyde, such calculations would provide insights into its molecular orbitals, charge distribution, and electronic properties, which are fundamental to its reactivity.

Although direct data is absent, studies on similarly substituted benzaldehydes, such as 4-nitrobenzaldehyde (B150856) and other derivatives, offer a comparative basis. nih.govnih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of various benzaldehydes. nih.gov

A hypothetical table of key electronic properties, derived from general knowledge of substituted benzaldehydes, is presented below.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Higher than benzaldehyde (B42025) | Inductive effect of the alkyl substituent on the oxetane (B1205548) ring. |

| LUMO Energy | Higher than benzaldehyde, but to a lesser extent than HOMO | Influence of the para-substituent on the benzaldehyde π-system. |

| HOMO-LUMO Gap | Slightly smaller than benzaldehyde | The differential effect of the substituent on the HOMO and LUMO energies. |

| Dipole Moment | Significant, oriented from the oxetane ring towards the aldehyde | Vectorial sum of the moments of the electron-withdrawing aldehyde and the oxetane substituent. |

| Mulliken Charges | Negative charge on the carbonyl oxygen; positive charge on the carbonyl carbon and the oxetanyl carbon attached to the ring. | High electronegativity of the oxygen atom and the influence of the aromatic ring. |

These predictions would need to be validated by specific DFT calculations on this compound.

Conformational Analysis and Stereochemical Prediction

The conformational landscape of this compound is determined by the rotation around the single bond connecting the oxetane ring to the phenyl ring and the orientation of the aldehyde group. libretexts.org The planarity of the benzaldehyde unit is generally favored to maximize π-conjugation.

The primary conformational variable is the dihedral angle between the plane of the phenyl ring and the oxetane ring. Due to the steric bulk of the 3-methyloxetan-3-yl group, it is likely that the most stable conformation will involve a non-planar arrangement to minimize steric hindrance between the hydrogen atoms on the oxetane ring and the ortho-hydrogens of the phenyl ring. Computational studies on other ortho and para-substituted benzaldehydes have shown that the degree of twisting depends on the size and nature of the substituent. tandfonline.comtandfonline.com

The presence of the stereocenter at the C3 position of the oxetane ring means that this compound exists as a pair of enantiomers: (R)-4-(3-methyloxetan-3-yl)benzaldehyde and (S)-4-(3-methyloxetan-3-yl)benzaldehyde. Computational methods could predict the relative energies of different conformers for each enantiomer, although they are expected to be energetically identical in an achiral environment.

A hypothetical conformational energy profile might show two low-energy conformers corresponding to the twisted arrangements of the oxetane ring relative to the phenyl ring.

| Conformer | Dihedral Angle (Oxetane-Phenyl) | Relative Energy (kcal/mol) | Key Interactions |

| Global Minimum | ~45° | 0 | Minimized steric clash between oxetane and phenyl hydrogens. |

| Transition State | 0° (eclipsed) | > 2 | Steric hindrance between ortho-hydrogens and oxetane hydrogens. |

| Transition State | 90° (perpendicular) | > 3 | Loss of π-conjugation between the rings. |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of reactions involving this compound. For example, the reaction of benzaldehydes with nucleophiles has been studied using DFT. nih.gov These studies identify transition states and intermediates, providing a detailed picture of the reaction pathway.

One potential reaction is the nucleophilic addition to the carbonyl group. The presence of the 4-(3-methyloxetan-3-yl) substituent would likely have a modest electronic effect on the reactivity of the aldehyde. The reaction mechanism would proceed through a tetrahedral intermediate, and computational modeling could determine the activation energies and reaction enthalpies.

Another area of interest would be reactions involving the oxetane ring, such as ring-opening under acidic or basic conditions. The strain in the four-membered ring makes it susceptible to such reactions. acs.org Computational modeling could predict the regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the C2 or C4 position of the oxetane.

Structure-Reactivity Correlations in Theoretical Frameworks

Structure-reactivity correlations, often using Hammett plots, relate the electronic properties of substituents to the reaction rates. For a series of para-substituted benzaldehydes, the Hammett equation (log(k/k₀) = σρ) can be applied, where σ is the substituent constant and ρ is the reaction constant.

The 3-methyloxetan-3-yl group is not a standard substituent for which a Hammett σ value is readily available. However, based on its structure, it is expected to be a weak σ-donor. Computational studies could be used to calculate a theoretical σ value for this group. The reactivity of this compound in various reactions could then be predicted and compared with other substituted benzaldehydes. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of "4-(3-Methyloxetan-3-yl)benzaldehyde". Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.98-10.0 ppm. The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns. The protons on the oxetane (B1205548) ring will also show distinct signals, with their chemical shifts and coupling constants providing insight into their spatial relationships.

The ¹³C NMR spectrum offers a count of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be readily identifiable by its characteristic downfield shift, generally in the range of 191-193 ppm. The aromatic carbons and the carbons of the oxetane ring will also have specific chemical shifts that aid in the complete assignment of the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data presented is based on typical chemical shift ranges for similar functional groups and structures)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.9 - 10.1 | s (singlet) |

| Aromatic H (ortho to CHO) | 7.8 - 8.0 | d (doublet) |

| Aromatic H (meta to CHO) | 7.5 - 7.7 | d (doublet) |

| Oxetane CH₂ | 4.5 - 4.9 | m (multiplet) |

| Oxetane CH₃ | 1.5 - 1.8 | s (singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data presented is based on typical chemical shift ranges for similar functional groups and structures)

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 194 |

| Aromatic C (ipso to CHO) | 135 - 138 |

| Aromatic C (ortho to CHO) | 129 - 131 |

| Aromatic C (meta to CHO) | 128 - 130 |

| Aromatic C (ipso to oxetane) | 145 - 150 |

| Oxetane C (quaternary) | 78 - 82 |

| Oxetane CH₂ | 75 - 79 |

| Oxetane CH₃ | 20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For "this compound", characteristic fragments would likely include the loss of the aldehyde group (CHO), the methyl group (CH₃), or cleavage of the oxetane ring. The molecular ion peak (M⁺) would correspond to the intact molecule. Analysis of these fragments helps to piece together the structure of the original compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands for this compound would include:

A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.

Absorptions in the region of 2850-2750 cm⁻¹ due to the C-H stretch of the aldehyde.

Peaks in the 1600-1450 cm⁻¹ range are indicative of C=C stretching vibrations within the aromatic ring.

A distinct band around 970 cm⁻¹ is characteristic of the C-O-C stretching of the oxetane ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Aldehyde | C=O stretch | ~1700 |

| Aldehyde | C-H stretch | 2850-2750 (two bands) |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Oxetane | C-O-C stretch | ~970 |

| Alkyl | C-H stretch | 2960-2850 |

X-Ray Crystallography for Solid-State Structural Determination

For a definitive determination of the three-dimensional structure of "this compound" in the solid state, X-ray crystallography is the gold standard. This technique requires the formation of a single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern.

By analyzing the diffraction pattern, it is possible to calculate the electron density map of the molecule and, from that, the precise positions of all atoms in the crystal lattice. This provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This method would definitively establish the planar nature of the benzaldehyde (B42025) moiety and the puckered conformation of the oxetane ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within "this compound". The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

The benzaldehyde portion of the molecule contains a conjugated system of pi (π) electrons, which gives rise to characteristic absorption bands. Typically, benzaldehyde and its derivatives exhibit two main absorption bands:

A strong absorption band (π → π* transition) is usually observed in the range of 240-250 nm. researchgate.net

A weaker absorption band (n → π* transition) associated with the carbonyl group's non-bonding electrons appears at longer wavelengths, around 280-290 nm. researchgate.net

Synthesis and Reactivity of Derivatives and Analogues of 4 3 Methyloxetan 3 Yl Benzaldehyde

Systematic Modifications of the Benzaldehyde (B42025) Substituent

The benzaldehyde moiety of 4-(3-methyloxetan-3-yl)benzaldehyde serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. Standard aldehyde chemistry can be applied to modify this functional group, leading to compounds with different electronic and steric properties.

Key transformations of the aldehyde group include oxidation, reduction, and olefination reactions. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, 4-(3-methyloxetan-3-yl)benzoic acid. Conversely, reduction would afford the benzyl (B1604629) alcohol derivative, [4-(3-methyloxetan-3-yl)phenyl]methanol.

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for forming carbon-carbon double bonds from aldehydes. acs.orgwikipedia.orglumenlearning.com The reaction of this compound with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) can produce a variety of substituted styrenes. youtube.comstackexchange.com The stereochemical outcome of these reactions, yielding either the (E)- or (Z)-alkene, can often be controlled by the choice of reagents and reaction conditions. wikipedia.orgnrochemistry.com For example, the HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com

Another important class of reactions involves nucleophilic additions to the aldehyde carbonyl group. This can include the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols. Furthermore, the aldehyde can participate in the formation of imines through condensation with primary amines, which can then be further reduced to secondary amines. researchgate.net These modifications are summarized in the table below.

Table 1: Potential Modifications of the Benzaldehyde Substituent

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | 4-(3-Methyloxetan-3-yl)benzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | [4-(3-Methyloxetan-3-yl)phenyl]methanol |

| Wittig Reaction | Ph₃P=CHR' | 4-(3-Methyloxetan-3-yl)-1-(alken-1-yl)benzene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R' + Base | (E)-1-(alken-1-yl)-4-(3-methyloxetan-3-yl)benzene |

| Grignard Reaction | R'MgBr, then H₃O⁺ | 1-(4-(3-Methyloxetan-3-yl)phenyl)-1-alkanol |

| Reductive Amination | R'NH₂, then NaBH₃CN | N-Alkyl-1-(4-(3-methyloxetan-3-yl)phenyl)methanamine |

Structural Variations within the Oxetane (B1205548) Ring

The properties of molecules containing the this compound core can be fine-tuned by altering the substitution pattern of the oxetane ring. The synthesis of 3,3-disubstituted oxetanes is an area of active research, with several methods available for introducing different groups at the 3-position. doi.orgrsc.orgresearchgate.net

Analogues of this compound can be prepared where the methyl group is replaced by other alkyl, aryl, or functional groups. The synthesis of such 3-aryl-3-substituted oxetanes can be achieved through various synthetic routes, including the nucleophilic addition of organometallic reagents to oxetan-3-one, followed by further modifications. doi.org For example, 3-aryl-3-aminooxetanes can be synthesized via dual photoredox and nickel catalysis. doi.org

In addition to modifying the 3-position, substituents can be introduced at the 2- and 4-positions of the oxetane ring, leading to di-, tri-, and even tetrasubstituted oxetane derivatives. rsc.orgbeilstein-journals.org The synthesis of these more complex oxetanes can be accomplished through methods such as [2+2] cycloadditions between carbonyls and olefins (the Paternò-Büchi reaction) or intramolecular cyclization of appropriately functionalized precursors. beilstein-journals.orgmagtech.com.cnnih.gov The ability to introduce a wide variety of functional groups, including esters, amides, nitriles, and sulfones, onto the oxetane ring opens up a vast chemical space for exploration. rsc.org

Table 2: Examples of Structural Variations within the Oxetane Ring

| Position of Variation | Type of Variation | Example of Analogue Structure |

|---|---|---|

| C3-substituent | Replacement of methyl with ethyl | 4-(3-Ethyloxetan-3-yl)benzaldehyde |

| C3-substituent | Replacement of methyl with phenyl | 4-(3-Phenyloxetan-3-yl)benzaldehyde |

| C3,C3-disubstitution | Spirocyclic system | Spiro[oxetane-3,1'-cyclobutane] derivative |

| C2/C4-substitution | Addition of a methyl group at C2 | 4-(2,3-Dimethyloxetan-3-yl)benzaldehyde |

| C2,C4-disubstitution | Addition of methyl groups at C2 and C4 | 4-(2,3,4-Trimethyloxetan-3-yl)benzaldehyde |

Conjugated Systems and Extended Frameworks Incorporating the Core Structure

The this compound scaffold can be utilized as a monomer or building block for the construction of larger, more complex molecular architectures, such as conjugated polymers and extended frameworks. The aldehyde functionality is particularly useful for this purpose, as it can participate in a variety of polymerization and cross-coupling reactions.

For example, benzaldehyde-functionalized polymers have been synthesized and used in applications such as photoalignment and the creation of polymer vesicles. researchgate.netnih.gov The aldehyde groups can be used for crosslinking or for further functionalization, for instance, through reductive amination. nih.gov It is conceivable that this compound could be incorporated into polymer backbones or as pendant groups, where the oxetane moiety could influence the polymer's properties, such as solubility and thermal stability.

The development of conjugated polymers for applications in electronics and biointerfaces often involves the use of functionalized monomers. sigmaaldrich.com By analogy, the this compound unit could be transformed into a polymerizable monomer. For instance, conversion of the aldehyde to an alkene via a Wittig or HWE reaction could yield a styrenic monomer that can undergo polymerization. The resulting polymer would feature the oxetane group as a repeating unit, potentially imparting unique properties to the material.

Stereoselective Synthesis and Diastereomeric Considerations of Analogues

The introduction of additional substituents on the oxetane ring of this compound analogues can lead to the formation of one or more stereocenters. The control of stereochemistry is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties.

The stereoselective synthesis of highly substituted oxetanes is a challenging but important goal. rsc.org Enantioselective methods for the construction of oxetanes bearing all-carbon quaternary stereocenters have been developed, for instance, through iridium-catalyzed C-C coupling of primary alcohols and vinyl epoxides. nih.gov Such methods could be adapted for the synthesis of chiral analogues of this compound.

When synthesizing analogues with multiple stereocenters, such as 2,3,4-trisubstituted oxetanes, the formation of diastereomers is possible. The diastereoselectivity of the synthetic route becomes a critical consideration. nih.gov For example, certain [2+2] cycloaddition reactions can proceed with high diastereoselectivity, favoring the formation of one diastereomer over others. beilstein-journals.org The relative stereochemistry of the substituents on the oxetane ring can often be determined using spectroscopic techniques like NOESY NMR. rsc.org The ability to synthesize diastereomerically pure compounds is essential for structure-activity relationship (SAR) studies and the development of new chemical entities with optimized properties.

Emerging Research Directions and Future Perspectives on 4 3 Methyloxetan 3 Yl Benzaldehyde Chemistry

Novel Catalytic Systems for Enhanced Synthesis and Transformations

The development of innovative catalytic systems is crucial for improving the synthesis and subsequent chemical modifications of 4-(3-methyloxetan-3-yl)benzaldehyde. Research is increasingly focused on catalysts that offer high efficiency, selectivity, and sustainability.

One promising area is the use of metal-organic frameworks (MOFs) as catalysts. For instance, a novel catalyst based on a modified zirconium MOF has demonstrated high efficiency in synthesizing polyhydroquinoline derivatives. nih.gov This catalyst, featuring three Lewis acid activating functions, facilitates reactions at room temperature with high yields, suggesting its potential for asymmetric synthesis. nih.gov

Furthermore, organic amine catalysts, such as diphenyl prolinol trimethylsilyl (B98337) ether, have been shown to be effective in the synthesis of p-methyl benzaldehyde (B42025) from acetaldehyde (B116499) through a sequence of condensation, cycloaddition, and dehydrogenation reactions. nih.gov The basic R-NH-R' group in these catalysts is key to their activity. nih.gov Such catalytic systems could be adapted for the synthesis of this compound, potentially offering a direct and selective route.

Integration with Advanced Organic Synthesis Platforms (e.g., Flow Chemistry)

Flow chemistry represents a significant advancement in organic synthesis, offering superior control over reaction parameters, enhanced safety, and ease of scalability. vapourtec.com The integration of the synthesis and transformation of this compound with flow chemistry platforms is a key area of future research.

Flow chemistry is particularly well-suited for reactions that are exothermic or involve unstable intermediates, which can be characteristic of transformations involving aldehydes. beilstein-journals.orgnih.gov For example, aldol (B89426) reactions, which are often highly exothermic, can be precisely controlled in a flow system, leading to improved selectivity. beilstein-journals.orgnih.gov Similarly, hazardous reactions like the Curtius rearrangement can be performed more safely on a larger scale by minimizing the accumulation of explosive intermediates. vapourtec.com

Exploration of Unconventional Reactivity Pathways

The unique structure of this compound, with its strained oxetane (B1205548) ring, opens up possibilities for exploring unconventional reactivity pathways. The oxetane ring can act as a directing group in ortho-lithiation reactions on the aromatic ring, enabling regioselective functionalization. acs.org

Multicomponent reactions (MCRs) also offer a powerful strategy for rapidly building molecular complexity from simple starting materials. The aldehyde group in this compound makes it an ideal component for various MCRs, such as the Biginelli or Ugi reactions. syrris.com The study of three-component heterocyclizations involving salicylaldehyde, an amino-isoxazole, and an N-aryl-3-oxobutanamide has shown that reaction conditions can be tuned to favor different reaction pathways, leading to a variety of complex products. beilstein-journals.org The application of ultrasound or Lewis acid catalysts can switch the reaction between different cyclization routes. beilstein-journals.org

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis and utilization of this compound, this involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

One approach is the use of agro-waste-based catalysts and solvents. For example, a greener protocol has been developed for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using a catalyst derived from waste orange peels in glycerol. nih.gov This method offers advantages such as mild reaction conditions, high yields, and easy work-up. nih.gov

Solvent-free reactions, often combined with microwave irradiation, provide another avenue for sustainable synthesis. nih.gov These methods can significantly reduce reaction times and waste generation while increasing product yields. nih.gov The direct synthesis of benzaldehyde derivatives from simple precursors like acetaldehyde using organocatalysts also aligns with green chemistry principles by improving atom economy. nih.gov

Prospects in Enabling Complex Chemical Technologies

The distinct properties of the 3-methyloxetane (B1582186) group make this compound a valuable building block in the development of complex chemical technologies. The oxetane motif is increasingly used in medicinal chemistry to enhance the physicochemical and metabolic properties of drug candidates. researchgate.net It can improve solubility, metabolic stability, and lipophilicity, and influence the basicity of nearby functional groups. acs.org

The ability of the oxetane ring to act as a stable yet polar scaffold allows for the creation of molecules with improved properties. acs.org For example, 3,3-disubstituted oxetanes are used as replacements for gem-dimethyl groups. acs.org Therefore, this compound serves as a key intermediate for introducing this beneficial moiety into more complex molecular architectures, including active pharmaceutical ingredients.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-(3-Methyloxetan-3-yl)benzaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves condensation reactions between functionalized benzaldehyde precursors and oxetane derivatives. For example, analogous syntheses of substituted benzaldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) utilize ethanol as a solvent, acetic acid as a catalyst, and controlled stoichiometry to achieve high yields (91% in one case) . Key optimization strategies include:

-

Reagent purity : Use freshly distilled aldehydes to avoid side reactions.

-

Catalyst selection : Acidic conditions (e.g., acetic acid) promote imine or Schiff base formation.

-

Temperature control : Room-temperature reactions minimize thermal decomposition.

-

Purification : Vacuum filtration and washing with methanol/water mixtures enhance purity .

Example Reaction Parameters Solvent: Ethanol Catalyst: Acetic acid (10 drops) Yield: 91% Characterization: NMR, FTIR

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

- Methodological Answer :

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include the aldehyde proton (δ ~10 ppm) and oxetane methyl groups (δ ~1.5–2.5 ppm). For structurally similar compounds, aromatic protons appear between δ 6.5–8.5 ppm, and methoxy/oxetane carbons resonate at δ 55–70 ppm .

- FTIR : Strong aldehyde C=O stretches (~1700 cm⁻¹) and oxetane C-O-C vibrations (~1100 cm⁻¹) confirm functionality .

- X-ray crystallography : Resolves stereoelectronic effects of the oxetane ring, as demonstrated for analogs like 4-hexyloxy-3-methoxybenzaldehyde .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or purity when reproducing this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Side reactions : Oxetane ring-opening under acidic conditions may reduce yield. Mitigate by using milder acids (e.g., p-toluenesulfonic acid) .

- Purification variability : Column chromatography vs. recrystallization impacts purity. For example, vacuum filtration with methanol washing achieved >95% purity in a related benzaldehyde synthesis .

- Analytical calibration : Cross-validate NMR integration with HRMS (e.g., QSTAR Elite ESI-MS) to confirm molecular ion peaks .

Q. What computational and experimental strategies elucidate the stereoelectronic effects of the 3-methyloxetan-3-yl substituent on the benzaldehyde core?

- Methodological Answer :

- DFT calculations : Model hyperconjugative interactions between the oxetane’s lone pairs and the aldehyde’s π-system. Compare with X-ray data (e.g., bond lengths/angles in 4-methoxy-3-(methoxymethyl)benzaldehyde) .

- Kinetic isotope effects (KIE) : Study deuterated analogs to probe electronic contributions to reactivity.

- Hammett substituent constants : Correlate σpara values of the oxetane group with reaction rates in nucleophilic additions .

Q. How can researchers optimize the regioselectivity of functionalization reactions involving this compound?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophilic substitution to the desired aromatic position.

- Metal catalysis : Pd-mediated C-H activation (e.g., Suzuki coupling) enables selective derivatization, as seen in 4-(tetrahydro-3-hydroxy-3-furanyl)benzaldehyde analogs .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity in Knoevenagel condensations .

Data Contradiction Analysis

Q. How do conflicting reports on the stability of this compound under acidic conditions inform experimental design?

- Methodological Answer :

- Contradiction : Some studies report oxetane ring-opening under strong acids (e.g., HCl), while others observe stability with weak acids (e.g., AcOH) .

- Resolution : Conduct pH-dependent stability assays using NMR monitoring. For example, track oxetane proton signals (δ ~4–5 ppm) over time in varying acid concentrations.

- Design adaptation : Use buffered conditions (pH 4–6) for reactions requiring acidic catalysis to preserve oxetane integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。